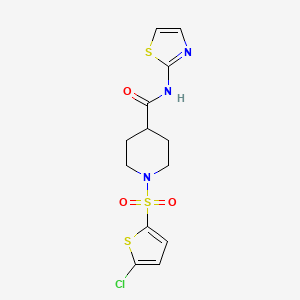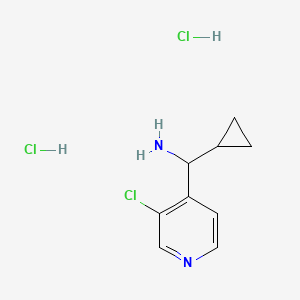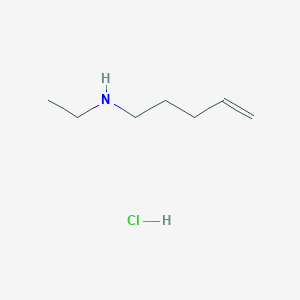![molecular formula C16H17N5O3 B2368804 1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1786208-43-2](/img/structure/B2368804.png)
1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a white solid with a yield of 76% . It has a melting point of 152–156 °C .
Molecular Structure Analysis
The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, its FTIR spectrum shows peaks at 3296 (N–H str.), 3113 (C–H str., triazole ring), 2984 (C–H str., aliphatic), 1654 (C=O sym. str., amide), 1539, 1450 (C=C str., aromatic ring), cm −1 . Its 1H NMR and 13C NMR spectra have also been reported .Physical And Chemical Properties Analysis
As mentioned earlier, the compound is a white solid with a melting point of 152–156 °C . Its 1H NMR and 13C NMR spectra provide further insight into its chemical properties .Aplicaciones Científicas De Investigación
3. Intermediates for 202189-78-4
- Summary of Application: The compound with CAS number 202189-76-2, which has a similar structure to the compound you mentioned, is used as an intermediate in the synthesis of the compound with CAS number 202189-78-4 .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
4. Antimicrobial Activity
- Summary of Application: Some derivatives of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan have been synthesized and screened for in-silico studies and in-vitro antibacterial activity .
- Methods of Application: The benzo[d]oxazole-2-thiol was prepared by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of compound 1 with hydrazine hydrate in the presence of alcohol .
- Results or Outcomes: Molecular docking against the 4URO receptor demonstrated that molecule 4c showed a maximum dock score of (-) 8.0 kcal/mol. MD simulation data reflected the stable ligand-receptor interaction. As per MM/PBSA analysis, the maximum free binding energy of (-) 58.831 kJ/mol was exhibited by 4c. DFT calculation data confirmed that most of the molecules were soft molecules with electrophilic nature .
5. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative
- Summary of Application: The compound (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide (3) with extended conjugation was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure. Probe 3 exhibited bright red emission (λem ≈ 600 nm) with a large Stokes shift (Δλ ≈ 210 nm), attributing to strong ICT .
- Methods of Application: Probe 3 was found to be a useful tool for quantifying fluoride content in solution by both absorbance and emission measurements .
- Results or Outcomes: The fluoride binding of 3 was assumed to occur via strong intermolecular hydrogen bonding with the F− anion (K = 3413). The association stoichiometry for the 3-F complex was found to be (1:1) according to the Benesi-Hildebrand method .
6. Synthesis of Novel Compounds
- Summary of Application: New novel derivatives of 1-(5/6-mono substituted or 5,6-disubstituted benzo oxazol-2-yl)methyl)-6-(4- substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide (8a-f as per Scheme-1) were prepared by condensation of 4-substituted phenyl phosphorodichloridates (7a-f) with 1-(5/6-mono substituted or 5,6-disubstituted benzo oxazol-2-yl)methyl)-1H-imidazole-4,5-diyl) dimethanol (6a-f) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-19-20-14(23-10)9-17-15(22)12-6-4-8-21(12)16-18-11-5-2-3-7-13(11)24-16/h2-3,5,7,12H,4,6,8-9H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUMZHQNVZTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)
![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)


![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)